Product packaging for 2,6-Di-(boc-amino)pyridine(Cat. No.:CAS No. 852617-12-0)

2,6-Di-(boc-amino)pyridine

Cat. No.: B2513281
CAS No.: 852617-12-0
M. Wt: 309.366
InChI Key: QVPCQNKHMFGPLW-UHFFFAOYSA-N
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Description

Significance of the Pyridine-2,6-Diamine Scaffold in Organic and Inorganic Chemistry

The pyridine-2,6-diamine framework is a privileged scaffold in both organic and inorganic chemistry due to its distinct structural and electronic properties. The pyridine (B92270) ring itself is an aromatic heterocycle that is a cornerstone in the synthesis of a vast number of pharmaceuticals and agrochemicals. fluorochem.co.ukmdpi.com Its nitrogen atom introduces a site of basicity and a potential coordination point for metal ions.

The presence of two amino groups at the 2 and 6 positions of the pyridine ring imparts a C2 symmetry and introduces hydrogen bond donor capabilities. This specific arrangement is crucial for creating well-defined three-dimensional structures through intramolecular and intermolecular interactions. In coordination chemistry, the pyridine-2,6-diamine scaffold and its derivatives, such as pyridine-2,6-dicarboxamide, are excellent chelating ligands for a variety of metal ions, including copper, nickel, cobalt, and zinc. researchgate.netsemanticscholar.org The resulting metal complexes have found applications in catalysis, materials science, and as models for metalloenzyme active sites. semanticscholar.org

Furthermore, the pyridine-2,6-diamine unit is a key component in the design of inhibitors for biological targets like cyclin-dependent kinases, highlighting its relevance in medicinal chemistry. The ability to modify the amino groups provides a convenient handle to tune the electronic properties and steric profile of the molecule, allowing for the rational design of compounds with specific functions.

Strategic Role of Boc-Protection in Contemporary Synthetic and Supramolecular Design

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. acs.org Its popularity stems from its ease of introduction, general stability to a wide range of reaction conditions (including basic, nucleophilic, and reductive environments), and, most importantly, its facile removal under mild acidic conditions. acs.orgacs.org This orthogonality allows for the selective deprotection of Boc-protected amines in the presence of other protecting groups, a critical strategy in multi-step syntheses of complex molecules like peptides and natural products.

The introduction of Boc groups onto the 2,6-diaminopyridine (B39239) scaffold to form 2,6-Di-(boc-amino)pyridine serves several strategic purposes. Firstly, it temporarily masks the reactivity of the amino groups, preventing them from participating in unwanted side reactions during subsequent synthetic transformations. This allows for precise chemical modifications at other positions of the pyridine ring.

Secondly, the bulky Boc groups play a significant role in supramolecular design. They can influence the conformation of the molecule and direct self-assembly processes through steric interactions. This has been exploited in the creation of organized molecular structures on surfaces and in the solid state. The controlled removal of the Boc groups can then trigger further reactions or structural rearrangements, offering a "protecting-group-controlled" approach to the synthesis of novel materials.

Current Research Trajectories for this compound and its Analogs

This compound and its closely related analogs are at the forefront of several research areas, primarily serving as versatile building blocks for more complex molecular systems.

In organic synthesis , these compounds are key intermediates in the preparation of macrocycles and other complex heterocyclic structures. researchgate.net The Boc-protected amines allow for controlled, stepwise reactions to build large ring systems, which are of interest for their unique host-guest properties and biological activities. For instance, derivatives of this scaffold have been used in the synthesis of novel inhibitors of neuronal nitric oxide synthase. d-nb.info

In coordination chemistry and materials science , the deprotection of this compound yields the free diamine, which can then be used as a ligand to form metal-organic frameworks (MOFs) and other coordination polymers. fluorochem.co.uknih.gov The resulting materials have potential applications in gas storage, separation, and catalysis. Furthermore, derivatives such as 6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol (B44631) ester are valuable reagents in cross-coupling reactions, like the Suzuki-Miyaura coupling, to create complex biaryl structures for drug discovery and materials science.

Recent research has also explored the potential of N,N-Di-tert-butoxycarbonyl(Boc)-2-aminopyridine, a close analog, as a bioactive agent. Spectroscopic and molecular docking studies have suggested its potential as an inhibitor for the epidermal growth factor receptor (EGFR), a target in lung cancer treatment. d-nb.info This highlights a growing trajectory towards investigating the direct biological activities of these protected diamine scaffolds.

Below are tables summarizing the chemical properties of this compound and the applications of its derivatives.

Property Value Source
IUPAC Name tert-butyl N-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]carbamate
Molecular Formula C15H23N3O4
Molecular Weight 309.36 g/mol
CAS Number 852617-12-0

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23N3O4 B2513281 2,6-Di-(boc-amino)pyridine CAS No. 852617-12-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-14(2,3)21-12(19)17-10-8-7-9-11(16-10)18-13(20)22-15(4,5)6/h7-9H,1-6H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPCQNKHMFGPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations for 2,6 Di Boc Amino Pyridine

Precursor Synthesis of 2,6-Diaminopyridine (B39239)

The synthesis of the direct precursor, 2,6-diaminopyridine, is a critical first step. Over the years, both classical and modern synthetic approaches have been developed to achieve this transformation efficiently.

Classical and Contemporary Amination Reactions of Pyridine (B92270) Systems

The direct amination of the pyridine ring to introduce amino groups is a fundamental transformation in heterocyclic chemistry. The classical approach for this conversion is the Chichibabin reaction, first reported in 1914. semanticscholar.orggoogle.com This reaction typically involves the treatment of pyridine with sodium amide in a high-boiling solvent like xylene or N,N-dimethylaniline. semanticscholar.orgmerckmillipore.com The mechanism proceeds through a nucleophilic addition-elimination pathway, where the amide anion attacks the electron-deficient C2 position of the pyridine ring, followed by the elimination of a hydride ion. semanticscholar.org While historically significant, the Chichibabin reaction often requires harsh conditions and can suffer from side reactions, including the formation of bipyridine products. merckmillipore.com

More contemporary methods for the amination of pyridine systems often rely on transition metal-catalyzed cross-coupling reactions. These modern approaches offer milder reaction conditions and greater functional group tolerance. Copper-catalyzed amination of halopyridines has emerged as a particularly effective strategy. For instance, the diamination of 2,6-dibromopyridine (B144722) can be achieved using aqueous ammonia (B1221849) in the presence of a copper(I) oxide catalyst. illinois.eduwikipedia.org This method provides a more environmentally benign and efficient route to 2,6-diaminopyridine.

MethodReagentsConditionsYieldReference
Chichibabin Reaction Pyridine, Sodium AmideHigh temperature (e.g., 150-180 °C) in an organic solventModerate to good merckmillipore.com
Copper-Catalyzed Amination 2,6-Dibromopyridine, Aqueous Ammonia, Cu₂O, DMEDA, K₂CO₃60-80 °C in ethylene (B1197577) glycol68% illinois.eduwikipedia.org

Regioselective Functionalization Strategies for the Pyridine Core

Achieving regioselective functionalization of the pyridine core is paramount for the synthesis of specifically substituted derivatives like 2,6-diaminopyridine. The inherent electronic properties of the pyridine ring, with the nitrogen atom rendering the α- and γ-positions electron-deficient, naturally direct nucleophilic attack to these positions.

Strategies for regioselective synthesis often involve the use of pre-functionalized pyridine derivatives. For example, starting with 2,6-dihalopyridines provides a clear and direct route to 2,6-disubstitution through nucleophilic aromatic substitution reactions. As mentioned previously, the reaction of 2,6-dibromopyridine with amines is a common and effective method. researchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions have also been developed for the regioselective synthesis of 2,6-disubstituted pyridines. These methods often involve the use of organometallic reagents and offer a high degree of control over the substitution pattern. organic-chemistry.org For instance, denitrogenation of arylated pyridotriazoles in the presence of a palladium catalyst can selectively yield 6-aryl-2-benzoylpyridines. organic-chemistry.org While not a direct route to 2,6-diaminopyridine, these advanced methods highlight the sophisticated strategies available for controlling the regiochemistry of pyridine functionalization.

N-Protection Chemistry of Amines with the tert-Butoxycarbonyl (Boc) Group

Once 2,6-diaminopyridine is obtained, the next crucial step is the protection of the primary amino groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

Direct N-tert-Butoxycarbonylation of Amines and Pyridine Derivatives

The most straightforward method for the introduction of the Boc group is the direct reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct, tert-butoxycarbamic acid. A variety of bases can be employed, with common choices including triethylamine, N,N-diisopropylethylamine (DIPEA), and 4-dimethylaminopyridine (B28879) (DMAP).

For the N-tert-butoxycarbonylation of aminopyridines, a specific method has been developed utilizing 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT) in the presence of a base. google.comresearchgate.net This method has been shown to provide the Boc-protected aminopyridine with high yield and selectivity, overcoming challenges such as low reactivity or the formation of di-Boc-substituted products that can occur with other methods. google.com The reaction is typically performed in a solvent such as tetrahydrofuran (B95107) (THF), dichloromethane, methanol, or 1,4-dioxane (B91453) at room temperature. google.comresearchgate.net

SubstrateReagentsSolventYieldReference
Various AminesBoc₂O, Yttria-zirconia catalystAcetonitrileExcellent
AminopyridineBoc₂O, EDCI, HOBT, TriethylamineTHF, CH₂Cl₂, MeOH, or 1,4-Dioxane80-90% google.com

Multi-step Synthetic Sequences Incorporating Boc-Protection

In more complex synthetic strategies, the Boc protection of a diaminopyridine moiety can be a key step within a longer sequence. For example, in the multi-step synthesis of 2,6-di(naphthalene thioureido carbamino)pyridine, a fluorescent anion acceptor, the precursor pyridine-2,6-dicarbohydrazide (B1583541) is synthesized from 2,6-dimethylpyridine. This hydrazide derivative can be conceptually viewed as a protected form of 2,6-diaminopyridine, where the Boc-protected amino groups would offer a stable intermediate for subsequent transformations.

In such multi-step syntheses, the timing of the Boc protection is crucial. It is often introduced early in the synthetic route to protect the nucleophilic amino groups from undesired side reactions during subsequent functionalization of other parts of the molecule. The robust nature of the Boc group allows it to withstand a variety of reaction conditions, making it an ideal choice for lengthy synthetic campaigns.

Solid-Phase Synthesis Methodologies for Pyridine-Based Derivatives

Solid-phase synthesis has become a powerful tool for the rapid generation of libraries of organic molecules, including pyridine derivatives. This methodology involves attaching a starting material to a solid support (resin) and carrying out a series of reactions in a sequential manner. The key advantage is the ease of purification, as excess reagents and byproducts can be simply washed away from the resin-bound product.

While a specific, detailed protocol for the solid-phase synthesis of 2,6-di-(boc-amino)pyridine is not extensively documented, the principles of solid-phase pyridine synthesis can be applied. A plausible approach would involve anchoring a suitable pyridine precursor to a resin. For example, a dihalopyridine could be attached to a resin, followed by nucleophilic substitution with an amine in solution.

The Boc protection of the amino groups can also be performed on the solid support. This "on-resin" protection would involve treating the resin-bound aminopyridine with Boc₂O and a suitable base. The use of a strongly acidic ion-exchange resin, such as Amberlyst 15, has been shown to be effective for both the deprotection of Boc-amines and the capture of the resulting free amines, demonstrating the utility of resins in manipulating Boc-protected compounds. semanticscholar.org Although direct examples are scarce, the combination of established solid-phase pyridine synthesis techniques and on-resin protection methodologies provides a viable pathway for the solid-phase synthesis of this compound and its derivatives.

Derivatization and Further Functionalization of the this compound Scaffold

The derivatization of the this compound core is essential for creating complex molecules with potential applications in materials science and medicinal chemistry. The electron-rich nature of the di-aminopyridine system, modulated by the Boc protecting groups, presents unique challenges and opportunities for regioselective functionalization.

Advanced C–H Functionalization and Cross-Coupling Reactions

Directly modifying the carbon-hydrogen bonds of the pyridine ring is a powerful strategy for molecular elaboration, offering an atom-economical alternative to traditional methods that require pre-functionalized substrates. Similarly, cross-coupling reactions on a halogenated version of the scaffold provide a reliable path to new carbon-carbon and carbon-heteroatom bonds.

C–H Functionalization:

The direct C–H functionalization of pyridine derivatives is often challenging due to the inherent electron-poor nature of the pyridine ring. However, the presence of the two Boc-amino groups at the 2- and 6-positions significantly influences the electronic properties of the ring, potentially directing metal catalysts to specific C–H bonds (at the C3, C4, or C5 positions). While specific literature on the C-H functionalization of this compound is limited, general principles from related aminopyridine systems suggest potential pathways. For instance, iridium-catalyzed C–H borylation has been successfully applied to aminopyridines, where an aminoboronate intermediate, formed in situ, directs the borylation to the meta- or para-position relative to the amino group. nih.gov This "traceless directing group" strategy could potentially be adapted for the this compound scaffold to introduce boronic ester groups at the C3 or C4 positions, which can then be used in subsequent cross-coupling reactions. nih.gov

Palladium-catalyzed C–H arylation is another key technique. Amide groups derived from pyridine derivatives have been shown to direct palladium catalysts to facilitate intramolecular C–H arylation, leading to the synthesis of multiply fused heteroaromatic compounds. beilstein-journals.orgnih.gov This suggests that the Boc-amido groups could serve as directing groups, although their weaker coordinating ability compared to other directing groups might require specific catalytic systems.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for creating biaryl compounds from halogenated pyridine precursors. nih.gov The synthesis of novel pyridine derivatives has been achieved through the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids, demonstrating the viability of this approach on a substituted aminopyridine core. nih.gov For the this compound scaffold, a halogen atom would first need to be introduced at the C3, C4, or C5 position. This functionalized intermediate could then undergo cross-coupling. The reaction conditions, including the choice of palladium catalyst, ligand, and base, would be critical for achieving high yields and preventing side reactions, such as deboronation. nih.govacs.org The compatibility of the Suzuki-Miyaura reaction with a wide range of functional groups makes it a powerful tool for elaborating the pyridine core. organic-chemistry.orgnih.gov

The table below summarizes representative conditions for Suzuki-Miyaura cross-coupling reactions performed on related aminopyridine substrates.

Catalyst / LigandBaseSolvent SystemSubstrate TypeYield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane / H₂O5-Bromo-2-methylpyridin-3-amineModerate to Good nih.gov
Pd(OAc)₂ / SPhosK₂CO₃Toluene / H₂OAryl/Hetaryl ChloridesGood to Excellent organic-chemistry.org

Cascade Reactions and Multicomponent Approaches for Pyridine Derivatives

Cascade reactions and multicomponent reactions (MCRs) represent highly efficient strategies in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation. These approaches reduce waste, save time, and can lead to the rapid generation of molecular diversity. bohrium.com

Cascade Reactions:

Cascade reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring in one pot. This approach has been used to synthesize a variety of fused heterocyclic systems. For example, base-mediated cascade reactions of 1,1-enediamines with α,β-unsaturated ketones proceed through a sequence of Michael addition, intramolecular cyclization, and aromatization to yield 2-amino-4,6-diarylpyridine derivatives. organic-chemistry.org Another strategy involves the copper(II)-catalyzed one-pot cascade of inactivated ketones with electron-deficient enamines to produce functionalized pyridines through a sequence of dehydrogenation, Michael addition, aldol (B89426) condensation, and oxidative aromatization. organic-chemistry.org While these examples build the pyridine ring itself, the this compound scaffold could potentially be incorporated into cascade sequences designed to build fused-ring systems onto the existing pyridine core.

Multicomponent Approaches:

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates substantial portions of all starting materials. acsgcipr.orgnih.gov MCRs are particularly powerful for the synthesis of heterocyclic libraries. bohrium.com Numerous MCRs have been developed for the de novo synthesis of pyridine rings, such as the Hantzsch pyridine synthesis and its variations. acsgcipr.org For instance, a one-pot, three-component reaction of 2-cyanoacetohydrazide, Meldrum's acid, and an aryl aldehyde can efficiently produce N-amino pyridine-2,6-dione derivatives. researchgate.net Although these methods typically construct the pyridine ring rather than functionalizing a pre-existing one, they highlight the power of MCRs in pyridine chemistry. A potential application involving the this compound scaffold could be a multicomponent reaction where the amino groups participate in the formation of new rings fused to the pyridine core.

The following table lists common multicomponent reactions used for the synthesis of pyridine and related N-heterocycles.

Reaction NameComponentsProduct TypeReference
Hantzsch ReactionAldehyde, β-Ketoester (2 equiv.), AmmoniaDihydropyridine (oxidized to Pyridine) acsgcipr.org
Guareschi-Thorpe ReactionCyanoacetamide, β-Ketoester, Ammonia2-Pyridone acsgcipr.org
Three-Component Reaction1,1-Enediamine, α,β-Unsaturated Ketone, Base2-Amino-4,6-diarylpyridine organic-chemistry.org
Three-Component Reaction2-Cyanoacetohydrazide, Meldrum's acid, Aryl aldehydeN-Amino pyridine-2,6-dione researchgate.net

Comprehensive Spectroscopic and Structural Characterization of 2,6 Di Boc Amino Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

No specific ¹H or ¹³C NMR spectroscopic data has been published for 2,6-Di-(boc-amino)pyridine. While this technique is fundamental for confirming the identity and purity of the compound after synthesis, the detailed spectral assignments and coupling constants are not available in the literature.

Elucidation of Molecular Conformation and Dynamics in Solution

There are no published studies using advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or variable-temperature NMR, to determine the specific solution-phase conformation or dynamic processes (e.g., rotational barriers of the Boc-amino groups) of this compound.

Single Crystal X-ray Diffraction Studies

A search of crystallographic databases reveals no public record of a single-crystal X-ray structure for this compound. This analysis is essential for definitively determining the molecule's structure in the solid state.

Determination of Solid-State Molecular Structures

Without a crystal structure, critical data such as precise bond lengths, bond angles, and torsion angles for this compound remain undetermined.

Analysis of Crystal Packing and Intermolecular Interactions

As the crystal structure is unknown, an analysis of the crystal packing and the specific intermolecular interactions (such as hydrogen bonds and van der Waals forces) that govern the solid-state assembly of this compound cannot be performed.

Hirshfeld Surface and Fingerprint Plot Analysis of Intermolecular Contacts

Hirshfeld surface analysis, a method for visualizing and quantifying intermolecular interactions within a crystal, is contingent on the availability of single-crystal X-ray diffraction data. Since this data does not exist for this compound, this analysis cannot be conducted.

Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations for Electronic Structure Elucidation

No experimental UV-Vis absorption spectrum for this compound has been reported in the scientific literature. Therefore, information regarding its electronic transitions, such as the maximum absorption wavelength (λmax) and molar absorptivity, is not available.

Applications in Coordination Chemistry of 2,6 Di Boc Amino Pyridine Derived Ligands

Design Principles for Pyridine-Based Chelating and Multidentate Ligands

The design of chelating and multidentate ligands based on the pyridine (B92270) framework is guided by several key principles aimed at controlling the structure, stability, and reactivity of the resulting metal complexes. The pyridine ring itself serves as a rigid and planar backbone, which reduces the entropic penalty upon coordination compared to more flexible acyclic ligands.

The 2,6-disubstituted pyridine scaffold is particularly effective for creating tridentate "pincer" ligands. researchgate.net This design positions three donor atoms in a meridional plane, forcing a specific geometry upon the coordinated metal center. The central pyridine nitrogen acts as a neutral N-donor, while the functional groups at the 2- and 6-positions provide the chelating "arms". For ligands derived from 2,6-di-(boc-amino)pyridine, the primary amino groups (after deprotection) or further modified imino or amido functionalities serve as these additional donor sites. researchgate.netcyberleninka.runih.gov

Key design considerations include:

Nature of Donor Arms: The choice of donor groups on the side arms (e.g., amines, imines, amides) dictates the electronic properties and steric environment of the metal's coordination sphere. nih.gov

Rigidity and Flexibility: While the pyridine core is rigid, the linkers to the donor atoms can be varied to control the "bite angle" and accommodate the geometric preferences of different metal ions. researchgate.net

Electronic Tuning: The electronic properties of the ligand can be fine-tuned by introducing electron-donating or electron-withdrawing substituents on the pyridine ring or the side arms. This modulation influences the Lewis basicity of the donor atoms and the redox potential of the final complex. nih.govacs.org

Second Coordination Sphere: Advanced designs incorporate functionalities capable of forming hydrogen bonds or other non-covalent interactions, mimicking the sophisticated active sites of metalloenzymes. marquette.edu

These principles allow for the rational design of ligands that enforce specific coordination numbers and geometries, thereby controlling the reactivity and physical properties of the complexed metal ion. mdpi.com

Complexation with Transition Metal Ions (e.g., Pd(II), Fe(II), Pt(II), Cu, Co, Ni)

The versatile 2,6-diaminopyridine (B39239) framework and its derivatives form stable complexes with a wide array of transition metals. The combination of a soft pyridine nitrogen donor with harder amine, imine, or amide donors makes these ligands suitable for binding to a variety of metal centers. researchgate.netcyberleninka.runih.gov

Detailed research has demonstrated the successful synthesis and characterization of numerous complexes. For instance, Schiff base ligands derived from the condensation of 2,6-diaminopyridine have been used to coordinate with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). cyberleninka.ru Similarly, 2,6-bis(iminomethyl)pyridine ligands readily form complexes with Co(II), Ni(II), and Cu(II). nih.gov The dap ligand itself has been shown to form well-defined complexes with Pd(II) and Rh(III), while related diimine ligands form stable chelates with Pt(II). yu.edu.jonih.gov Bio-inspired models of [Fe]-hydrogenase have also utilized pyridine-based frameworks to complex Fe(II). rsc.org

Table 1: Examples of Transition Metal Complexes with Ligands Derived from 2,6-Diaminopyridine
Ligand TypeMetal Ion(s)Key FindingsReference(s)
Schiff base (from isatin (B1672199) and 2,6-diaminopyridine)Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II)Formation of stable complexes with proposed tetrahedral geometries. cyberleninka.ru
2,6-bis(2,6-diethylphenyliminomethyl)pyridineCo(II), Ni(II), Cu(II), Zn(II)Synthesis of heptacoordinated compounds where nitrate (B79036) acts as a chelating ligand. nih.gov
2,6-bis((benzoyl-R)amino)pyridineCu(II), Ni(II), Co(II), Zn(II)Formation of stable complexes for application in solvent extraction and membrane transport of metal ions. nih.gov
2,6-Diaminopyridine (dap)Pd(II), Rh(III)Synthesis and characterization confirmed the coordination of the dap ligand. yu.edu.jo
bis(pyridine-2-yl)amine (related diimine)Pt(II)Formation of rigid chelating motifs with potential antitumor activity. nih.gov
2-acylphenylthiomethyl-6-R-pyridineFe(II)Preparation of biomimetic models of [Fe]-hydrogenase with a fac-acyl C, pyridyl N, and thioether S coordination. rsc.org

Ligands derived from 2,6-diaminopyridine exhibit remarkable versatility in their coordination modes, which are influenced by the specific ligand structure, the metal ion, and reaction conditions.

Tridentate (Pincer) Coordination: This is the most common mode for ligands where the amino groups have been functionalized to create imine or amide side arms. The ligand binds to the metal center via the central pyridine nitrogen and the two nitrogen atoms of the side chains, forming two stable five-membered chelate rings. researchgate.netnih.gov This N,N,N-coordination enforces a meridional geometry.

Bidentate Coordination: The parent 2,6-diaminopyridine (dap) ligand can act as a bidentate chelate, coordinating through the pyridine nitrogen and the nitrogen of one of the two amino groups. yu.edu.jo In some derivatives, such as 2,6-bis(benzoylamino)pyridines, it has been proposed that coordination with ions like Cu(II) and Ni(II) occurs through the two deprotonated amide nitrogens, without involving the pyridine nitrogen. nih.gov

Monodentate Coordination: While less common for these specifically designed chelating ligands, monodentate coordination through only the pyridine nitrogen is possible, particularly if the side arms are sterically demanding or if the metal center is already coordinatively saturated. wikipedia.org

The interaction between the 2,6-diaminopyridine-derived ligands and a metal center is characterized by strong σ-donation from the nitrogen atoms. Pyridine itself is a σ-donor and a weak π-acceptor, while the amine, imine, or deprotonated amide groups on the side arms are potent σ-donors. wikipedia.orgjscimedcentral.com This results in a highly electron-donating ligand framework that significantly influences the electronic properties of the metal center.

Functionalization of the pyridine ring with electron-donating groups, such as the amino groups in the parent dap ligand, increases the electron density on the coordinated metal. nih.gov This electronic enrichment can:

Stabilize Higher Oxidation States: The strong donor capacity helps to satisfy the electronic demands of a metal in a high oxidation state.

Modulate Redox Potentials: The ligand's electronic character directly impacts the ease with which the metal center can be oxidized or reduced.

Influence Catalytic Activity: In catalytic applications, tuning the electronic properties of the metal center is crucial for optimizing reaction rates and selectivity. For Pd(II) complexes, for example, ligand basicity has been correlated with catalytic efficiency in cross-coupling reactions. acs.org

These electronic effects are readily observable through spectroscopic techniques. For instance, the coordination of the ligand to a metal ion typically causes downfield shifts in the ¹H NMR signals of the pyridine protons, with the magnitude of the shift correlating to the ligand's basicity and the strength of the metal-ligand bond. nih.govacs.org

Stabilization of Reactive Species within Coordination Environments

The robust tridentate chelation provided by pincer ligands derived from the 2,6-diaminopyridine scaffold is exceptionally effective at stabilizing otherwise transient or highly reactive species. The combination of the strong chelate effect and the tunable electronic environment creates a protective coordination sphere that can isolate a reactive metal center. researchgate.net

For example, N-chelating pyridine-based ligands have been shown to stabilize low-valent organonickel radical complexes, which are proposed as key intermediates in cross-coupling reactions. nih.gov In another case, palladium(II) was used to stabilize chelating pyridine-2-diazotates, which are typically reactive intermediates in organic transformations. researchgate.net The encapsulation of the reactive moiety within the pincer framework prevents decomposition pathways and allows for detailed structural and electronic characterization. This stabilizing capacity is crucial for elucidating reaction mechanisms and for the design of novel catalysts that operate through reactive intermediates. rsc.org

Bio-Inspired Design for Metalloenzyme Mimics and Active Site Models

The field of bioinorganic chemistry extensively uses well-defined coordination complexes to model the active sites of metalloenzymes. rsc.org This "synthetic analogue" approach aims to replicate the structural and functional features of biological metal centers to understand their reaction mechanisms. Ligands derived from this compound are excellent platforms for this purpose due to their rigid geometry and tunable properties. researchgate.netmarquette.edu

These ligands can be used to create structural models that reproduce the coordination environment and spectroscopic signatures of an enzyme's active site. marquette.edu For example, iron complexes with pyridine-based ligands have been synthesized as biomimetic models of [Fe]-hydrogenase, an enzyme involved in hydrogen metabolism. rsc.org These models help to understand how the enzyme's first and second coordination spheres contribute to its function.

Furthermore, these systems can serve as functional models that mimic the catalytic reactivity of enzymes. By incorporating features such as proton relays or specific steric constraints into the ligand design, chemists can create catalysts that perform difficult chemical transformations under mild conditions, inspired by nature. rsc.orgacs.org For instance, the tris(2-pyridylmethyl)amine (B178826) (TPA) ligand, a close structural relative, has been widely used to model the active sites of various Ni(II)-dependent metalloenzymes. nih.gov

Applications in Supramolecular Chemistry and Molecular Recognition

Construction of Self-Assembled Supramolecular Architectures

The 2,6-diaminopyridine (B39239) moiety is a powerful motif for directing the self-assembly of molecules into well-defined supramolecular structures. The amide groups can act as both hydrogen bond donors and acceptors, facilitating the formation of predictable and stable intermolecular connections. While specific studies focusing solely on 2,6-Di-(boc-amino)pyridine are not extensively detailed in the provided search results, the principles of self-assembly are well-established for analogous di(acylamino)pyridine compounds.

Derivatives of 2,6-diaminopyridine have been shown to form various self-assembled structures, such as dimers and larger aggregates, in both solution and the solid state. For instance, bis(sulfonamide) receptors based on a 2,6-bis(2-anilinoethynyl)pyridine scaffold form stable dimers with water and halides. Similarly, a bis(amide) receptor derived from 3,5-dinitrobenzoyl chloride forms a dimer in the solid state, directed by the presence of two HCl molecules. This assembly is held together by a network of six hydrogen bonds.

In a broader context, pyridine-containing block copolymers can self-organize into highly-ordered nano-objects, and pyridine-2,6-diimine-linked macrocycles have been shown to assemble into nanotubes with high aspect ratios. This self-assembly can be triggered by external stimuli, such as the presence of acid, and can occur through a cooperative mechanism. The mechanical properties of these self-assembled materials, such as their Young's moduli, can be significant, rivaling those of some synthetic polymers and biological filaments.

Host-Guest Recognition and Binding Mechanisms

The pre-organized arrangement of hydrogen-bonding sites in 2,6-diaminopyridine derivatives makes them excellent candidates for host molecules in host-guest chemistry. These molecules can selectively bind a variety of guest species, including cations, anions, and neutral molecules.

Selective Recognition of Cations, Anions, and Neutral Species

The 2,6-diamidopyridine framework has demonstrated a high degree of selectivity for binding fluoride (B91410) ions. In some macrocyclic receptors incorporating this unit, the binding of fluoride can, in turn, facilitate the binding of cations like tetraethylammonium (B1195904) through cascade electrostatic interactions, even in the absence of a dedicated cation-binding site.

Furthermore, dicationic derivatives of N,N'-bis(pyridyl)pyridine-2,6-dicarboxamide have been shown to strongly bind various anions in acetonitrile, with a pronounced selectivity for chloride. These compounds can also bind neutral guests such as urea (B33335) and amides. The binding affinity is attributed to the rigid, pre-organized structure of the receptor, the high acidity of the NH and CH groups, and electrostatic effects. The binding of anions can be detected through changes in the fluorescence of the host molecule, allowing for sensing applications in the micromolar range.

The core 2,6-diaminopyridine structure can also be incorporated into systems for the recognition of metal ions. For example, 2,6-diaminopyridine-coupled rhodamine derivatives have been synthesized for the fluorimetric and colorimetric detection of Fe³⁺ and Al³⁺ ions. The sensing mechanism involves the metal-ion-induced opening of the spirolactam ring of the rhodamine scaffold.

Artificial receptors containing the pyridine (B92270) motif have also been designed for the recognition of biologically relevant molecules like the side chains of basic amino acids. These receptors can exhibit high selectivity, for instance, for arginine over lysine, underscoring the importance of complementary hydrogen-bonding patterns in molecular recognition.

Role of Directional Hydrogen Bonding in Molecular Recognition

Directional hydrogen bonding is the primary driving force behind the molecular recognition capabilities of 2,6-diaminopyridine derivatives. The geometry of the molecule, with its convergent array of hydrogen bond donors and acceptors, allows for the formation of multiple, simultaneous non-covalent interactions with a guest molecule.

In complexes with anions, the amide NH protons and, in some cases, pyridinium (B92312) CH protons are directed into a binding cleft, creating a cavity that is well-suited for the inclusion of the guest. X-ray crystallography and NMR titration studies have confirmed the formation of multiple hydrogen bonds between the host and the guest anion.

Engineering of Molecular Machines and Shuttles, such as Rotaxanes

The di(acylamino)pyridine unit has been successfully incorporated as a binding station in mechanically interlocked molecules like rotaxanes, which are fundamental components of molecular machines. In these systems, a macrocyclic ring is threaded onto a linear axle, and the movement of the ring along the axle can be controlled by external stimuli.

Control over Submolecular Motion and Conformational States

In rotaxanes containing a di(acylamino)pyridine station, the macrocycle is held in place through hydrogen bonds between the amide groups of the axle and complementary sites on the ring. The movement of the macrocycle, such as its shuttling back and forth between different binding stations or its rotation around the axle, constitutes a form of controlled submolecular motion.

The dynamics of this motion can be studied using techniques like variable-temperature NMR spectroscopy. The energy barriers for the rotation of the macrocycle can be determined, providing insight into the strength of the non-covalent interactions that govern the system. For example, in a di(acylamino)pyridine-based nih.govrotaxane, the energy barrier for the rotation of a benzylic amide macrocycle was found to be 10.7 kcal/mol.

Chemically and Electrochemically Triggered Switching Phenomena

A key feature of molecular machines is the ability to switch between different states in response to external signals. In di(acylamino)pyridine-based rotaxanes, this switching can be achieved through chemical or electrochemical means.

Chemical switching can be accomplished by protonating or oxidizing the di(acylamino)pyridine binding station. These modifications alter the hydrogen-bonding ability of the station, which in turn affects the affinity of the macrocycle for that station. This change in affinity can be used to control the position of the macrocycle on the axle, effectively switching the molecular shuttle between different states. These processes are often reversible, allowing the system to be returned to its original state.

Electrochemical switching has also been demonstrated. The di(acylamino)pyridine domain can associate with external binders that have a complementary array of hydrogen bond donors and acceptors. This association can be modulated through a reversible anion radical recognition process, providing an electrochemical switch to control the dynamics of the rotaxane.

The ability to control the submolecular motion in these systems opens up possibilities for the development of sophisticated molecular devices with functions analogous to their macroscopic counterparts.

Applications in Catalysis and Organic Transformations

Ligand Development for Homogeneous Transition Metal Catalysis

The pyridine-2,6-dicarboxamide scaffold is a well-established chelating ligand in coordination chemistry. researchgate.net The introduction of Boc-protecting groups on the amino nitrogens of the 2,6-diaminopyridine (B39239) core creates a ligand with distinct steric and electronic characteristics, making it a candidate for supporting various homogeneous transition metal catalysts.

Palladium-catalyzed C–H activation has become a powerful tool in organic synthesis, enabling the direct functionalization of otherwise inert C–H bonds. rsc.orgnih.gov The development of effective ligands is crucial for controlling the reactivity and selectivity of these transformations. nih.gov While direct studies employing 2,6-Di-(boc-amino)pyridine as a ligand in Pd(II)-catalyzed C–H activation are not extensively documented, research on structurally analogous pyridine-2,6-dicarboxamide ligands provides significant insights into its potential.

Research has demonstrated that pyridine (B92270) derivatives, including those with amide functionalities at the 2 and 6 positions, can be effective in palladium-catalyzed intramolecular C–H arylation reactions. For instance, the palladium-catalyzed cyclization of a pyridine 2,6-dicarboxylic acid bisamide derivative has been shown to proceed efficiently, affording fused heterocyclic structures. beilstein-journals.org In a study on the synthesis of multiply fused heteroaromatic compounds, the reaction of a pyridine 2,6-dicarboxylic acid diamide (B1670390) afforded the cyclized product in 87% yield, highlighting the compatibility of this scaffold with palladium catalysis. beilstein-journals.org

The Boc groups in this compound are expected to influence the ligand's electronic properties. The electron-withdrawing nature of the carbonyl group in the Boc moiety can decrease the electron density on the amino nitrogens, which in turn affects the coordination to the palladium center. Furthermore, Boc-protected amines have been utilized as directing groups in some Pd-catalyzed C–H functionalization reactions, such as the acetoxylation of N-methylamine derivatives, indicating the compatibility of the Boc group with these catalytic cycles. nih.gov The development of ligands for Pd(II)-catalyzed C-H functionalization is an area of active research, with scaffolds like 2,6-disubstituted pyridines being explored to address challenges in this field. nih.govacs.org

Table 1: Comparison of Ligand Scaffolds in Palladium(II)-Catalyzed C–H Functionalization

Ligand ScaffoldKey FeaturesPotential AdvantagesReference
Mono-N-protected amino acidsChiral, bifunctionalEnantioselectivity, acceleration of C-H cleavage nih.gov
2,6-Disubstituted pyridinesSterically tunableControl of metal coordination number and reactivity nih.gov
2,2'-BipyridinesStrong chelationStabilization of the catalytic species nih.gov
This compound N-protected, potential tridentate chelationModulated electronic properties, potential for stable complex formationHypothesized

The 2,6-diaminopyridine framework and its derivatives are versatile ligands for various transition metals, including ruthenium. Ruthenium complexes are known to catalyze a wide range of organic transformations, such as transfer hydrogenation, oxidation, and C-H activation. nih.gov

While specific studies detailing the use of this compound in ruthenium catalysis are limited, research on related pyridine-2,6-diimine (Pydim) and pyridine carboxamide ligands offers valuable parallels. For example, mono- and binuclear Ru(II) complexes containing pyridine-2,6-diimine ligands have been synthesized and successfully employed as catalysts for the transfer hydrogenation of acetophenone, achieving high yields in short reaction times. researchgate.net Similarly, dinuclear Ru(II) complexes with dipicolinamide-based ligands have been shown to be active pre-catalysts for the transfer hydrogenation of various ketones. mdpi.com The catalytic activity in these systems is influenced by the ligand structure, which modulates the electronic and steric environment of the metal center. researchgate.net

The N-Boc groups in this compound would offer different steric bulk and electronic influence compared to imine or simple amide functionalities, potentially leading to ruthenium complexes with unique catalytic properties. The ability of the 2,6-diamidopyridine scaffold to form stable complexes with ruthenium suggests that Boc-protected derivatives are promising candidates for ligand development in this area.

Table 2: Catalytic Activity of Ruthenium Complexes with Related Pyridine-Based Ligands in Transfer Hydrogenation

Catalyst PrecursorLigand TypeSubstrateYield (%)Reference
[Ru(p-cymene)Cl₂]₂Pyridine-2,6-diimineAcetophenoneup to 93 researchgate.net
[Ru(p-cymene)Cl₂]₂DipicolinamideAcetophenoneup to 98 mdpi.com
Ru(II) carbonyl precursorPyridine carboxamideVarious ketonesGood to excellent researchgate.net

Strategic Use in Cascade and Multicomponent Reactions for Heterocycle Synthesis

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and improving step economy. mdpi.comwindows.net The synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and functional materials, is a major focus of MCRs. nih.govfrontiersin.org

While direct examples of this compound being used as a strategic component in cascade or multicomponent reactions for heterocycle synthesis are not prominently reported, the underlying 2,6-diaminopyridine scaffold is a valuable building block. The two amino groups provide reactive sites for condensation and cyclization reactions. The Boc-protecting groups can be strategically employed to control the reactivity of the amino groups, allowing for selective transformations. For instance, one Boc group could be selectively removed to allow for a reaction at one amino group, followed by the removal of the second Boc group for a subsequent reaction.

A macrocyclic receptor based on three 2,6-diamidopyridine units has been synthesized and shown to participate in cascade ion pair recognition, demonstrating the potential of this scaffold in constructing complex supramolecular architectures. rsc.org This suggests that with appropriate functionalization, 2,6-diaminopyridine derivatives could be incorporated into cascade sequences to build intricate polycyclic systems. The general utility of aminopyridines in MCRs for generating diverse heterocyclic structures is well-established. ub.edu

Exploration in Bio-Inspired Catalytic Systems

Bio-inspired catalysis seeks to mimic the high efficiency and selectivity of natural enzymes by designing synthetic catalysts that incorporate key structural or functional features of active sites. mpg.dersc.org This often involves the use of metal complexes with specifically designed organic ligands that can create a microenvironment around the metal center conducive to catalysis. ens-lyon.frresearchgate.net

The 2,6-diaminopyridine scaffold is an attractive component for the design of bio-inspired catalysts due to its ability to form stable complexes with a variety of metal ions and its capacity for hydrogen bonding interactions, which can play a crucial role in substrate recognition and activation. nih.gov The amide functionalities in derivatives of 2,6-diaminopyridine can mimic the peptide backbone of enzymes and participate in hydrogen-bonding networks.

Although the direct application of this compound in bio-inspired catalytic systems is an area that remains to be fully explored, related structures have shown promise. For example, catalysts inspired by the active sites of hydrogenase enzymes often incorporate nitrogen- and sulfur-rich ligands to mimic the coordination environment of the metal center. nih.gov The design of catalysts that can perform challenging transformations like CO₂ reduction often draws inspiration from metalloenzymes, where the ligand sphere plays a critical role in the catalytic cycle. The principles of bio-inspired design are being applied to develop catalysts for a range of important reactions, from small molecule activation to complex organic transformations. mpg.de The incorporation of scaffolds like 2,6-diamidopyridine into these systems could provide new avenues for catalyst development. researchgate.net

Future Research Directions and Translational Perspectives

Innovation in Synthetic Methodologies for Tunable 2,6-Diaminopyridine (B39239) Scaffolds

Future research will focus on developing more efficient, selective, and sustainable methods for synthesizing functionalized 2,6-diaminopyridine derivatives. While traditional methods exist, there is a significant need for innovative strategies that allow for precise control over the scaffold's substitution pattern, enabling the creation of a diverse library of compounds with tailored properties.

A promising direction involves the use of microwave-assisted synthesis, which has been shown to facilitate the selective mono- or di-amination of 2,6-dibromopyridine (B144722) in water, significantly reducing reaction times to just a few hours. researchgate.netnih.gov Further exploration in this area could optimize conditions for a wider range of amine nucleophiles, including complex, functionalized molecules, under even milder conditions. nih.gov The development of novel catalyst systems, potentially moving beyond palladium to more cost-effective and less toxic copper-based catalysts, is a key objective. nih.gov For instance, the combination of CuI and commercially available ligands like 2-(2,6-dimethylphenylamino)-2-oxoacetic acid (DMPAO) has proven effective for symmetric diaminations. nih.gov

Future synthetic strategies are expected to provide access to a broad scope of asymmetrically and symmetrically substituted 2,6-diaminopyridine scaffolds. The table below summarizes a comparative overview of traditional versus innovative synthetic approaches.

FeatureTraditional MethodsInnovative Microwave-Assisted Method
Catalyst Often relies on Palladium-catalyzed C-N bond formation. nih.govUtilizes cost-effective CuI/DMPAO catalyst systems. researchgate.netnih.gov
Solvent Typically requires anhydrous organic solvents. nih.govCan be performed in water. researchgate.netnih.gov
Reaction Time Can require long reaction times (12–48 hours). nih.govSignificantly reduced to 2–2.5 hours. researchgate.netnih.gov
Conditions Often requires conventional heating and strong bases. nih.govEmploys microwave irradiation under relatively mild conditions. nih.gov
Selectivity Achieving selective mono- versus di-substitution can be challenging.Demonstrates controlled and selective mono- or di-amination. researchgate.netnih.gov

These advancements will be crucial for producing libraries of 2,6-diaminopyridine derivatives for screening in various applications, from catalysis to materials science.

Advanced Ligand Design for Enhanced Catalytic Performance and Selectivity

The 2,6-diaminopyridine core is an exceptional platform for designing advanced ligands for transition metal catalysis. The two amino groups provide strong coordination sites, and their electronic properties can be finely tuned through N-substitution. The Boc groups in 2,6-Di-(boc-amino)pyridine serve as precursors to free amines or can be replaced with other functionalities to modulate the ligand's steric and electronic environment.

Future research will focus on designing ligands that enhance catalyst stability, activity, and selectivity. For example, cobalt complexes incorporating a 2,6-diaminopyridine-substituted PNP pincer ligand have demonstrated the impact of a rigid and electron-donating framework on the metal's redox potential. researchgate.net By systematically modifying the substituents on the amino groups, researchers can create ligands that:

Increase electron density on the coordinated metal center, thereby accelerating key catalytic steps like oxidative addition. researchgate.net

Introduce specific secondary interactions, such as hydrogen bonding or π-stacking, to stabilize transition states and control stereoselectivity.

Incorporate chiral moieties to induce asymmetry in catalytic transformations.

The design of pincer-type ligands, where the 2,6-diaminopyridine scaffold is part of a tridentate chelating system, will continue to be a major area of investigation. These ligands are known for conferring high stability to metal complexes, making them suitable for robust catalytic processes.

Novel Supramolecular Systems for Sensing and Responsive Materials

The ability of the 2,6-diaminopyridine unit to form multiple, well-defined hydrogen bonds makes it an ideal building block for supramolecular chemistry. This scaffold is central to designing complex host-guest systems, molecular sensors, and dynamic materials that respond to external stimuli.

Future work will leverage the pyridine-2,6-dicarboxamide scaffold, a close structural relative, as a blueprint for creating sophisticated receptors. researchgate.net These systems are adept at binding anions, cations, and neutral molecules through a combination of hydrogen bonding and metal coordination. researchgate.net By attaching fluorophores or chromophores to the 2,6-diaminopyridine core, researchers can develop highly sensitive and selective chemosensors. The binding of a target analyte would induce a conformational change in the supramolecular assembly, leading to a measurable change in the optical or electronic signal. researchgate.net

The development of "smart" materials is another exciting frontier. Integrating 2,6-diaminopyridine units into polymers or gels could create materials that change their properties (e.g., color, shape, or viscosity) in response to specific ions, pH changes, or temperature variations. These responsive materials have potential applications in drug delivery, environmental remediation, and soft robotics.

Supramolecular ApplicationDesign PrinciplePotential Functionality
Anion Sensing Incorporating amide N-H groups for hydrogen bonding to anions like chlorides or phosphates. researchgate.netColorimetric or fluorescent detection of environmentally or biologically relevant anions.
Cation Recognition Using the pyridine (B92270) nitrogen and amino groups as a pincer-like cavity for metal chelation. researchgate.netSelective extraction of metal ions or sensing of toxic heavy metals.
Responsive Polymers Cross-linking polymer chains with 2,6-diaminopyridine units capable of reversible hydrogen bonding.Materials that can self-heal or change phase upon exposure to a chemical trigger.
Molecular Gels Designing small molecules based on the scaffold that self-assemble into fibrous networks through hydrogen bonding.Stimuli-responsive gels for controlled release or as matrices for tissue engineering.

Predictive Computational Modeling for Rational Design of Derivatives

Computational chemistry is an indispensable tool for accelerating the design and discovery of new molecules based on the 2,6-diaminopyridine scaffold. Density Functional Theory (DFT) calculations and other modeling techniques can provide deep insights into the structural, electronic, and reactive properties of these compounds before they are synthesized in the lab.

Future research will increasingly rely on a synergistic approach combining computational prediction and experimental validation. DFT calculations have already been used to guide the design of ligands for copper-catalyzed reactions by predicting how modifications would increase electron density on the metal and stabilize the active complex. researchgate.net This predictive power can be extended to:

Screening Virtual Libraries: Computationally evaluating large libraries of virtual 2,6-diaminopyridine derivatives to identify candidates with optimal properties for a specific application, such as binding affinity for a target protein or catalytic activity for a desired reaction.

Mechanism Elucidation: Modeling reaction pathways to understand the detailed mechanism of catalytic cycles involving 2,6-diaminopyridine-based ligands, helping to pinpoint rate-limiting steps and devise strategies for improvement.

Predicting Supramolecular Assembly: Simulating the non-covalent interactions that govern the self-assembly of 2,6-diaminopyridine derivatives into larger supramolecular structures, aiding in the design of novel materials with desired topologies and functions.

This "in silico" approach significantly reduces the time and resources required for experimental work, enabling a more rational and efficient design process for new functional molecules.

Integration into Interdisciplinary Research Platforms for Functional Materials

The versatility of the 2,6-diaminopyridine scaffold makes it a valuable component for interdisciplinary research aimed at creating advanced functional materials. Its unique combination of electronic properties, coordination capability, and hydrogen-bonding potential allows it to be integrated into diverse material platforms.

One key area is the development of electrocatalysts. The synthesis of poly(2,6-diaminopyridine) highlights the potential for creating pyridinic nitrogen-rich polymers. rsc.org These materials are promising candidates for high-performance electrocatalysts for the oxygen reduction reaction, a critical process in fuel cells and metal-air batteries. rsc.org Future work will explore how controlling the polymerization process and creating copolymers can fine-tune the electronic structure and catalytic efficiency.

Another avenue is in the field of nonlinear optics. Molecular crystals derived from pyridine derivatives can exhibit significant nonlinear optical properties. researchgate.net By functionalizing the 2,6-diaminopyridine scaffold with electron-donating and electron-withdrawing groups, it may be possible to design new organic nanocrystals with enhanced performance for applications in photonics and optical communications. researchgate.net The integration of these scaffolds into materials science, from catalysis to pharmaceuticals, underscores their broad potential for innovation. iipseries.org

Q & A

Q. What are the optimal synthetic strategies for 2,6-Di-(boc-amino)pyridine, and how can reaction progress be monitored?

Methodological Answer:

  • Synthesis Protocol : Use a two-step approach: (1) Introduce Boc groups to 2,6-diaminopyridine via reaction with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) or tetrahydrofuran (THF), employing a base like triethylamine (TEA) or DMAP to deprotonate the amine. Maintain a 2:1 molar ratio of Boc anhydride to diaminopyridine to ensure complete protection.
  • Monitoring : Track reaction progress using thin-layer chromatography (TLC, silica gel plates with UV visualization) or inline FTIR to confirm the disappearance of NH stretches (~3300 cm⁻¹) and emergence of Boc carbonyl signals (~1700 cm⁻¹).
  • Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Expect signals for pyridine protons at δ 7.0–8.0 ppm (split due to symmetry) and Boc tert-butyl groups at δ 1.2–1.4 ppm.
    • ¹³C NMR : Confirm Boc carbonyl carbons at ~155 ppm and pyridine carbons at 110–150 ppm.
  • Mass Spectrometry : Use ESI-MS or HRMS to verify the molecular ion peak (e.g., [M+H]⁺ for C₁₆H₂₄N₃O₄⁺, calculated m/z 322.176).
  • IR Spectroscopy : Validate Boc groups via C=O stretches (~1700 cm⁻¹) and N-H absence .

Advanced Research Questions

Q. How do steric and electronic effects of Boc groups influence the coordination chemistry of this compound with transition metals?

Methodological Answer:

  • Experimental Design : Synthesize metal complexes (e.g., with Co(II), Ni(II), or Cu(II)) by refluxing this compound with metal salts (e.g., NiCl₂·6H₂O) in ethanol. Monitor ligand displacement via UV-Vis spectroscopy (e.g., d-d transitions).
  • Structural Insights : Use single-crystal X-ray diffraction (SCXRD) to analyze coordination geometry. Compare bond lengths and angles with non-Boc analogs (e.g., 2,6-diaminopyridine complexes) to assess steric hindrance. For example, Ni(NCS)₂ complexes with Boc-protected ligands exhibit elongated metal-ligand bonds due to steric bulk .
  • Computational Validation : Perform DFT calculations (e.g., using Gaussian or ORCA) to model electronic effects. Compare frontier molecular orbitals (HOMO/LUMO) of Boc-protected vs. unprotected ligands to evaluate electron donation capacity .

Q. How can hydrogen-bonding interactions in this compound derivatives be exploited to engineer supramolecular architectures?

Methodological Answer:

  • Crystallography : Grow crystals via slow evaporation (e.g., from DCM/hexane). Use SCXRD to identify intermolecular interactions (e.g., C–H···O or N–H···O bonds). Compare packing motifs with related compounds (e.g., 4-(Boc-amino)pyridine derivatives, which exhibit stronger N–H···O hydrogen bonding ).
  • Thermal Analysis : Conduct TGA/DSC to assess stability. Boc-protected derivatives typically show decomposition events ~150–200°C corresponding to Boc group loss.
  • Solvent Screening : Test polar (DMF, DMSO) vs. non-polar solvents (toluene) to modulate hydrogen-bonding networks during crystallization .

Q. What computational methods are effective for modeling the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT Workflow : Optimize geometry using B3LYP/6-31G(d). Calculate reaction pathways (e.g., Boc deprotection kinetics) via transition-state modeling (IRC analysis). Compare activation energies with experimental data.
  • Solvent Effects : Use implicit solvation models (e.g., PCM for THF or water) to evaluate solvent-dependent stability. Boc groups may reduce solubility in polar solvents due to hydrophobic tert-butyl moieties.
  • Charge Distribution : Analyze Mulliken charges to predict nucleophilic/electrophilic sites. The pyridine nitrogen and Boc carbonyl oxygen are key reactive centers .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields of this compound?

Methodological Answer:

  • Variable Control : Replicate reactions under strictly anhydrous conditions (Boc protection is moisture-sensitive). Compare yields using alternative bases (e.g., TEA vs. NaHCO₃) or solvents (THF vs. DCM).
  • Byproduct Identification : Use LC-MS to detect side products (e.g., mono-Boc derivatives or hydrolyzed intermediates). Adjust stoichiometry or reaction time accordingly.
  • Literature Benchmarking : Cross-reference protocols from peer-reviewed journals (avoiding unreliable sources like ) and validate with independent characterization (e.g., elemental analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.